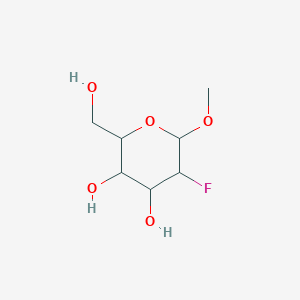
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside is a synthetic carbohydrate derivative that has gained significant attention in various scientific fields. This compound is characterized by the substitution of a fluorine atom at the 2-position of the glucose molecule, which imparts unique chemical and biological properties. It is commonly used in research due to its ability to mimic natural carbohydrates while providing distinct advantages in terms of stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside typically involves the fluorination of a protected glucose derivative. One common method includes the use of tetraalkylammonium fluorides in solvents like acetonitrile or tetrahydrofuran. The reaction proceeds through the formation of a triflate intermediate, which then reacts with the fluoride ion to yield the desired product . The protecting groups are subsequently removed using methanesulfonic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process may also include additional purification steps such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside undergoes various chemical reactions, including substitution, oxidation, and reduction. The fluorine atom at the 2-position significantly influences the reactivity of the compound, making it a valuable tool in studying carbohydrate-protein interactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the fluorine atom under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups on the glucose ring.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives, while oxidation reactions can produce various oxidized forms of the glucose ring.
Wissenschaftliche Forschungsanwendungen
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glucose transporters and enzymes involved in carbohydrate metabolism. The fluorine substitution alters the compound’s hydrogen bonding capabilities, affecting its binding affinity and specificity. This makes it a valuable tool for probing the molecular mechanisms of glucose transport and metabolism .
Vergleich Mit ähnlichen Verbindungen
Methyl-2-deoxy-2-fluoro-beta-D-glucopyranoside can be compared with other similar compounds, such as:
2-Deoxy-2-fluoro-D-galactose: Another fluorinated carbohydrate used in glycosylation studies.
Methyl 6-deoxy-6-fluoro-1-seleno-beta-D-galactopyranoside: A compound with both fluorine and selenium substitutions, used in protein-carbohydrate interaction studies.
The uniqueness of this compound lies in its specific fluorine substitution at the 2-position, which provides distinct advantages in terms of stability and reactivity compared to other fluorinated carbohydrates.
Eigenschaften
IUPAC Name |
5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIUOMMBWCCBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














